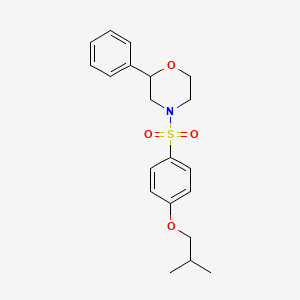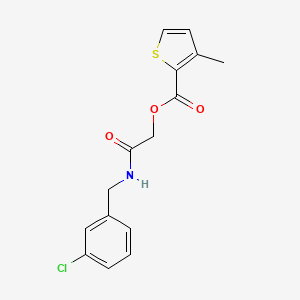![molecular formula C21H28N6O2 B2360960 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-20-8](/img/structure/B2360960.png)
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione, commonly known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. MPP+ is a neurotoxin that has been used to study Parkinson's disease and other neurological disorders.
Applications De Recherche Scientifique
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. MPP+ is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. MPP+ has also been used to study the role of oxidative stress in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in oxidative stress, which ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. MPP+ also causes an increase in reactive oxygen species (ROS) and oxidative stress, which can lead to damage to cellular structures and DNA. MPP+ has also been shown to cause an increase in inflammatory cytokines, which can contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPP+ in lab experiments is that it selectively targets dopaminergic neurons, which allows for the study of Parkinson's disease in a controlled environment. However, MPP+ has limitations in that it is a potent neurotoxin that requires careful handling and disposal. Additionally, the use of MPP+ in lab experiments requires strict adherence to safety protocols to prevent exposure to the toxin.
Orientations Futures
For MPP+ research include the development of new neuroprotective agents that can prevent the neurotoxic effects of MPP+. Additionally, research is needed to better understand the role of oxidative stress and inflammation in neurodegenerative diseases. Finally, the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is needed to facilitate the development of new therapies.
Conclusion:
In conclusion, MPP+ is a potent neurotoxin that has been extensively studied for its scientific research applications. MPP+ has been used to study Parkinson's disease and other neurological disorders, and its mechanism of action involves the inhibition of mitochondrial complex I. MPP+ has both advantages and limitations for lab experiments, and future directions for MPP+ research include the development of new neuroprotective agents and animal models.
Méthodes De Synthèse
MPP+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to MPP+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form MPP+. The synthesis of MPP+ is a complex process that requires careful control of reaction conditions and purification steps.
Propriétés
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCMECZSVCRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)



![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)